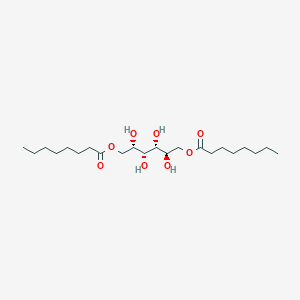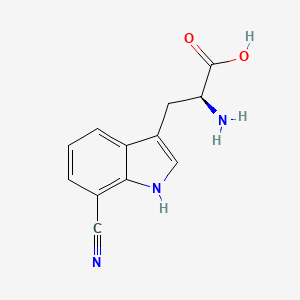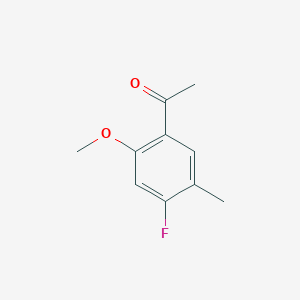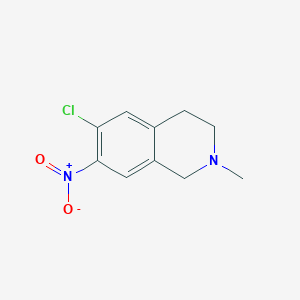
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is an ester derivative of a hexane diol This compound is characterized by the presence of four hydroxyl groups and two octanoate ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of (2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexane-1,6-diol with octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction can be optimized by controlling the temperature, pressure, and flow rates of the reactants. The use of solid acid catalysts such as ion-exchange resins can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing octanoic acid, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate: Similar structure but with acetate ester groups instead of octanoate.
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate: Similar structure but with butyrate ester groups.
Uniqueness
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is unique due to the presence of octanoate ester groups, which impart distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required.
特性
分子式 |
C22H42O8 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |
InChIキー |
YAOJBJXDRSDTGE-GMQQQROESA-N |
異性体SMILES |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCC)O)O)O)O |
正規SMILES |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)
![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)

![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)





![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)


